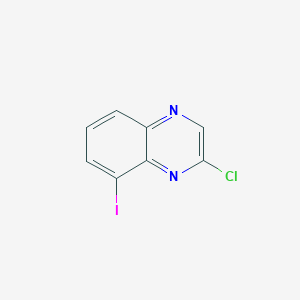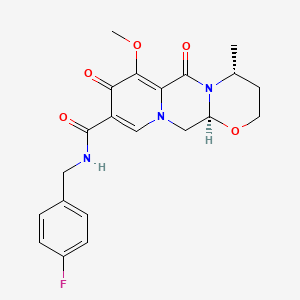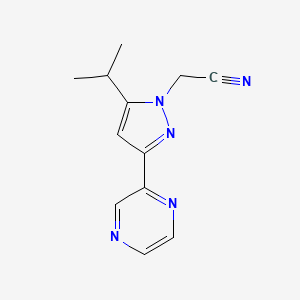
2-Chloro-8-iodoquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-iodoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by the presence of both chlorine and iodine atoms, makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 2-Chloro-8-iodoquinoxaline typically involves the functionalization of quinoxaline derivatives. One common method includes the regioselective lithiation of 2,3-dichloroquinoxaline followed by quenching with iodine to introduce the iodine atom at the 8-position . The reaction conditions often involve the use of strong bases such as lithium tetramethylpiperidide (LiTMP) and subsequent treatment with electrophiles like iodine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, yield optimization, and environmental considerations .
Analyse Chemischer Reaktionen
2-Chloro-8-iodoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, leading to the formation of carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, quinoxaline derivatives generally undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce diverse functional groups .
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-iodoquinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-8-iodoquinoxaline is primarily related to its ability to interact with biological targets through its aromatic and halogenated structure. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-8-iodoquinoxaline can be compared with other quinoxaline derivatives such as:
2,3-Dichloroquinoxaline: Lacks the iodine atom, making it less versatile in certain cross-coupling reactions.
2-Chloro-6-iodoquinoxaline: Similar structure but with iodine at the 6-position, leading to different regioselectivity in reactions.
Quinazoline and Cinnoline Derivatives: These compounds share structural similarities with quinoxalines but differ in their nitrogen atom positions and chemical reactivity.
Eigenschaften
Molekularformel |
C8H4ClIN2 |
|---|---|
Molekulargewicht |
290.49 g/mol |
IUPAC-Name |
2-chloro-8-iodoquinoxaline |
InChI |
InChI=1S/C8H4ClIN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H |
InChI-Schlüssel |
GPBROIPCXGUUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N=C2C(=C1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4aS,7R,7'R,8R,8'R,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4',8'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one](/img/structure/B15291392.png)












